molecular formula C13H12ClN3O4S B2605082 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 1211239-51-8

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2605082
CAS No.: 1211239-51-8
M. Wt: 341.77
InChI Key: OLGLCCCLMHKTMM-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide are not fully understood due to limited available data. Isoxazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Cellular Effects

The cellular effects of this compound are not well-documented due to the lack of available data. Isoxazole derivatives have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Isoxazole derivatives are synthesized through various methods, most commonly through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst. This reaction is often carried out in a solvent such as water or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. It is known to bind to and inhibit certain enzymes, leading to the disruption of key biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4S/c14-10-3-2-9(16-13(18)12-4-5-15-21-12)8-11(10)17-6-1-7-22(17,19)20/h2-5,8H,1,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGLCCCLMHKTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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